Histidine, N-benzyl-
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-(benzylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C13H15N3O2/c17-13(18)12(6-11-8-14-9-16-11)15-7-10-4-2-1-3-5-10/h1-5,8-9,12,15H,6-7H2,(H,14,16)(H,17,18) |
InChI Key |
FOYXZVHDLXZETB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC2=CN=CN2)C(=O)O |
Origin of Product |
United States |
Synthesis Methodologies of N Benzylhistidine
Alkylation and Functionalization Strategies of the Imidazole (B134444) Nitrogen
The imidazole ring of histidine contains two nitrogen atoms: N1 (also referred to as Nπ) and N3 (also referred to as Nτ) wikipedia.orghmdb.caug.edu.pl. Both can potentially undergo benzylation. Achieving selective benzylation at a specific nitrogen atom is a key challenge in the synthesis of defined N-benzylhistidine isomers.
Regioselective Benzylation Approaches
Direct benzylation of histidine or its derivatives with benzyl (B1604629) halides (e.g., benzyl bromide or benzyl chloride) can lead to mixtures of N1-benzyl and N3-benzyl isomers. However, research indicates that the N3 (Nτ) position is often the kinetically favored site for alkylation due to steric and electronic factors csic.es.
Solvent Effects: The choice of solvent can significantly influence the regioselectivity of the benzylation reaction. For instance, studies investigating the alkylation of histidine's imidazole ring have shown that solvents like hexafluoroisopropanol (HFIP) can modulate the steric and electronic environments, thereby directing the alkylation preferentially to either the N1 or N3 position scilit.comresearchgate.net.
Reagent Choice: While benzyl halides are common benzylating agents, the specific reaction conditions, including temperature, base, and solvent, play a critical role in determining the yield and regioselectivity of the N-benzylated product csic.esgoogle.comlookchem.comajol.info. For example, the thermal addition of protected histidine methyl ester to diethyl fumarate (B1241708) yielded regioselectively the Nτ-substituted product csic.es.
Nomenclature: It is important to note the distinction between N1 (Nπ) and N3 (Nτ) positions. N1 (Nπ) is the nitrogen atom closer to the side chain's beta-carbon, while N3 (Nτ) is farther away hmdb.ca. This distinction is crucial when discussing regioselectivity.
Multi-step Alkylation Sequences
While direct benzylation might be a single step, achieving specific N-benzylhistidine derivatives often involves multi-step sequences that incorporate protection and deprotection strategies. These sequences are designed to ensure that the benzyl group is introduced at the desired nitrogen atom without affecting other functional groups or leading to undesired side reactions like racemization.
A typical multi-step approach would involve:
Protection of other functional groups: The α-amino and carboxyl groups of histidine are usually protected to prevent their reaction with the benzylating agent or other reagents used in subsequent steps ug.edu.plresearchgate.netnih.govpeptide.com.
Regioselective benzylation: The protected histidine derivative is then subjected to benzylation conditions, aiming for specific N1 or N3 substitution.
Deprotection: Finally, the protecting groups on the α-amino and carboxyl functionalities are removed to yield the target N-benzylhistidine.
The concept of multi-step synthesis is fundamental in organic chemistry, where a complex molecule is built through a series of sequential reactions, with intermediates being isolated or carried forward libretexts.orgudel.edubritannica.comnih.govyoutube.com.
Imidazole Ring Cyclization and Functionalization
The synthesis of N-benzylhistidine predominantly relies on the functionalization of the pre-existing imidazole ring of histidine. Direct cyclization strategies to build the imidazole ring with a benzyl group already incorporated are less common for producing N-benzylhistidine itself. Instead, the focus is on modifying the imidazole ring of histidine through alkylation or other functionalization reactions.
Protection and Deprotection Group Chemistry in N-Benzylhistidine Synthesis
The successful synthesis of N-benzylhistidine, especially for applications in peptide synthesis, heavily relies on the strategic use of protecting groups. These groups temporarily mask reactive functionalities, allowing for selective chemical transformations.
N-Benzyl Protected Histidine as Intermediate
N-benzylhistidine derivatives, particularly those with the benzyl group on the imidazole nitrogen (Nτ or N1), are frequently employed as intermediates in peptide synthesis ug.edu.plgoogle.comcdnsciencepub.comrsc.org. The benzyl group serves a dual purpose: it protects the imidazole nitrogen and helps to suppress racemization of the α-carbon during peptide coupling reactions ug.edu.plgoogle.comcdnsciencepub.comrsc.org.
Role in Peptide Synthesis: When incorporated into a growing peptide chain, the N-benzyl protected histidine residue prevents the highly nucleophilic imidazole nitrogen from participating in unwanted side reactions, such as acyl imidazole formation or epimerization of the activated amino acid ug.edu.plpeptide.com.
Removal of the Benzyl Group: The benzyl group is typically removed under reductive conditions, most commonly via catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas google.comcdnsciencepub.comrsc.org. Other methods, such as treatment with sodium in liquid ammonia, are also known but are considered more vigorous and can potentially cleave peptide bonds cdnsciencepub.com. The removal conditions must be chosen carefully to avoid affecting other parts of the molecule.
Selective Protection for Directed Alkylation
To achieve regioselective benzylation of the imidazole nitrogen or to prevent reactions at other sites, selective protection of histidine's functional groups is essential.
α-Amino and Carboxyl Protection: The α-amino group is commonly protected using tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, while the carboxyl group is often protected as a methyl or ethyl ester ug.edu.plgoogle.comlookchem.comresearchgate.netnih.govpeptide.comnih.gov. These groups are chosen for their stability under benzylation conditions and their orthogonal removal.
Table 1: Common Protecting Groups for Histidine Imidazole Nitrogen
| Protecting Group | Abbreviation | Typical Introduction Method | Key Removal Conditions | Primary Advantages | References |
| Benzyl | Bn | Benzyl halide | Catalytic hydrogenation (Pd/C, H₂); Na/NH₃ (vigorous) | Protects imidazole nitrogen, prevents racemization; removal can be slow/difficult. | google.comcdnsciencepub.comrsc.org |
| Benzyloxymethyl | Bom | Benzyl chloromethyl ether | Mild conditions (e.g., acid hydrolysis) | Effectively suppresses racemization; easily prepared. | peptide.comrsc.org |
| Tosyl | Tos | Tosyl chloride | Strong acids (e.g., HF, TFA) | Minimizes racemization by reducing Nπ basicity; acid-labile. | ug.edu.plgoogle.compeptide.com |
| Trityl | Trt | Trityl chloride | Acidolysis (e.g., TFA) | Commonly used in Fmoc/tBu strategy; acid-labile. | ug.edu.pl |
| 2,4-Dinitrophenyl | Dnp | 2,4-Dinitrobenzenesulfonyl chloride | Thiol reagents (e.g., HSCH₂CO₂H, TEA) | Protects imidazole nitrogen; known reactivity towards nucleophiles. | google.compeptide.com |
The strategic application of these protecting groups allows chemists to precisely control the synthesis of N-benzylhistidine isomers, ensuring the integrity of the amino acid structure and facilitating its use in complex synthetic schemes.
Compound List:
Histidine
N-Benzylhistidine
Benzyl bromide
Benzyl chloride
tert-Butyloxycarbonyl (Boc)
Benzyloxycarbonyl (Cbz)
Tosyl (Tos)
Benzyloxymethyl (Bom)
Trityl (Trt)
2,4-Dinitrophenyl (Dnp)
Methyl ester
Ethyl ester
Palladium on carbon (Pd/C)
Hydrogen gas (H₂)
Sodium (Na)
Ammonia (NH₃)
Trifluoroacetic acid (TFA)
Hexafluoroisopropanol (HFIP)
Diethyl fumarate
Diethyl 2-[4-(2-methoxycarbonyl-2-tert-butoxycarbonylaminoethyl)imidazol-1-yl]succinate
Mechanistic Studies of N Benzylhistidine Reactions
Reaction Kinetics and Rate Determination of N-Benzylhistidine Transformations
The kinetic characterization of N-benzylhistidine's transformations is primarily observed in the context of its interactions with biological systems, particularly enzymes.
Influence of Substituents on Reaction Rates
Direct studies detailing the influence of substituents on the inherent reaction rates of N-benzylhistidine itself are not extensively documented in the reviewed literature. While substituent effects are fundamental to understanding reaction mechanisms in organic chemistry, specific investigations into how modifications on the benzyl (B1604629) group or the histidine moiety alter the reaction rates of N-benzylhistidine are limited.
Solvent Effects on Reaction Mechanisms
Specific research that systematically investigates the impact of solvent composition on the reaction mechanisms of N-benzylhistidine is not prominently featured in the provided search results. Solvent effects are known to play a significant role in modulating reaction pathways and rates by influencing solvation of transition states and intermediates, but detailed analyses for N-benzylhistidine's intrinsic reactions are scarce.
| Parameter | Value | Context |
| kcat/Km | 206,854 M-1 s-1 | Catalytic efficiency as a substrate for paracaspase MALT1 nih.gov |
This data point indicates the rate at which N-benzylhistidine undergoes transformation when acted upon by the enzyme MALT1.
Elucidation of Reaction Pathways and Intermediates
Detailed elucidation of the specific chemical reaction pathways and the identification of transient intermediates involved in the intrinsic transformations of N-benzylhistidine are not extensively reported in the reviewed literature. While studies on related derivatives or its use in complex systems might hint at potential mechanisms, direct evidence for the step-by-step chemical transformations of N-benzylhistidine itself, including the nature of any intermediates formed, remains limited.
Stereochemical Outcomes and Diastereoselective Control in N-Benzylhistidine Reactions
Studies concerning the stereochemical aspects of N-benzylhistidine's reactions are also not widely available. However, it has been noted that N-benzylhistidine can be prepared as a single, fully characterized isomer, suggesting that stereochemical control can be achieved during its synthesis thieme-connect.de.
Furthermore, research into the coordination chemistry of N-benzylhistidinate (the deprotonated form of N-benzylhistidine) with metal ions, such as copper(II), has investigated "stereoselective effects" researchgate.netresearchgate.net. These studies focus on how the metal complex formation is influenced by stereochemistry, rather than the stereochemical outcomes of reactions of N-benzylhistidine itself. Therefore, specific details on the diastereoselective control or stereochemical outcomes in reactions where N-benzylhistidine is the substrate are not prominently detailed in the available information.
Compound List:
Histidine, N-benzyl-
Peptide Chemistry and Bioconjugation Strategies with N Benzylhistidine
Incorporation of N-Benzylhistidine Residues into Peptides
The primary utility of N-benzylhistidine in peptide synthesis lies in its ability to facilitate highly efficient and selective chemical reactions, most notably within the framework of click chemistry.
N-benzylhistidine, particularly in its Nim-benzylated form, is a key component in "self-activating click chemistry" (SACC) methodologies. This approach significantly enhances the efficiency of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry researchgate.netresearchgate.netthieme-connect.com. By incorporating an Nim-benzylhistidine residue into a peptide substrate, researchers can achieve a "self-activating" click reaction between azide- and alkyne-functionalized peptides, often resulting in near-quantitative yields researchgate.netresearchgate.netthieme-connect.comresearchgate.net. This method has proven instrumental in the synthesis of complex structures such as glycodendrimers, which are valuable for mimicking multivalent biological interactions researchgate.netresearchgate.net. The acceleration of the Huisgen 1,3-dipolar cycloaddition by histidine derivatives, including N-benzylhistidine, underscores its role in promoting efficient peptide coupling reactions thieme-connect.com.
Table 1: Efficiency of Self-Activating Click Chemistry (SACC) with N-Benzylhistidine
| Study/Application | Peptide Modification | Reaction Type | Yield | Notes |
| Glycodendrimer Synthesis | Nim-benzylhistidine incorporation | SACC (Azide-Alkyne Cycloaddition) | Near-quantitative / ~100% | Enabled efficient preparation of complex glycodendrimers researchgate.netthieme-connect.com. |
| Peptide Synthesis | Nim-benzylhistidine incorporation | SACC | High yield | Facilitates efficient coupling between azide (B81097) and alkyne-containing peptides researchgate.net. |
The introduction of a benzyl (B1604629) group onto the imidazole (B134444) nitrogen of histidine can subtly alter the electronic and steric properties of the amino acid side chain. While direct quantitative studies detailing the specific conformational impact of N-benzylhistidine on peptide secondary structures are less prevalent in the initial search results, modifications to amino acid residues are known to influence peptide folding and reactivity researchgate.net. The N-benzyl group, being relatively bulky and lipophilic, may influence local peptide chain flexibility and interactions with neighboring residues or solvent. More significantly, its role in promoting the high efficiency and near-quantitative yields observed in SACC reactions suggests a direct impact on the peptide's reactivity within these specific catalytic cycles researchgate.netresearchgate.netthieme-connect.com. The benzyl group may influence the microenvironment around the imidazole ring, potentially affecting its interaction with catalysts or substrates in the click reaction.
Bioconjugation of N-Benzylhistidine to Biomolecules and Materials
The ability to precisely modify peptides and conjugate them to other molecules or materials is central to many biomedical applications. N-benzylhistidine contributes to these strategies primarily by enabling robust synthetic methods for creating functionalized peptides.
The imidazole nitrogen of histidine is a known site for derivatization, including benzylation to form N-benzylhistidine google.com.nagoogle.comgoogleapis.comgoogleapis.comgoogle.comgoogle.comgoogleapis.comresearchgate.net. While N-benzylhistidine itself is a derivatized amino acid, its primary contribution to bioconjugation is through its incorporation into peptides that are then utilized in conjugation strategies, particularly via click chemistry. The N-benzyl group is not typically used as a direct conjugation handle for attaching other molecules to the peptide backbone in a site-specific manner. Instead, peptides containing N-benzylhistidine are synthesized, and then the azide or alkyne functionalities, often introduced elsewhere on the peptide or as part of the N-benzylhistidine precursor, are used for conjugation. This allows for the precise assembly of complex peptide-based constructs that can then be attached to biomolecules or materials.
Multivalent ligand design aims to enhance binding avidity and specificity by presenting multiple copies of a ligand to its target. N-benzylhistidine is crucial for this field through its role in SACC, which is a powerful tool for constructing multivalent architectures such as dendrimers and glycodendrimers researchgate.netresearchgate.net. These structures, synthesized using N-benzylhistidine-mediated click chemistry, have demonstrated significantly improved binding affinities compared to their monovalent counterparts. For instance, studies on glycodendrimers synthesized using SACC have shown strong avidity towards specific biological targets, highlighting the effectiveness of this approach in creating high-affinity multivalent systems researchgate.netresearchgate.net. While direct examples of N-benzylhistidine being part of the ligand's recognition motif are rare, its role in enabling the synthesis of complex multivalent peptide scaffolds is paramount. The ability to efficiently link multiple peptide units or functional groups via click chemistry, facilitated by N-benzylhistidine, is key to building these sophisticated multivalent designs.
Table 2: Affinity Enhancement in Multivalent Peptide Systems (Illustrative Example)
| Ligand Type | Target | Binding Affinity (KD) | Affinity Enhancement | Notes |
| Monovalent Peptide | FBP21-tWW | 150 µM | 1x | Baseline binding affinity beilstein-journals.org. |
| Multivalent Peptide Conjugate (hPG-peptide) | FBP21-tWW | 17.6 µM | ~8.5x | Synthesized via coupling to a hyperbranched polyglycerol carrier, demonstrating multivalency effect beilstein-journals.org. Note: Synthesis of the carrier and peptide may involve click chemistry principles. |
Note: Table 2 provides an illustrative example of affinity enhancement achieved through multivalency. While this specific example does not explicitly detail the use of N-benzylhistidine in its synthesis, it demonstrates the principle of affinity enhancement in multivalent systems, a field where N-benzylhistidine-enabled click chemistry is a key enabling technology.
Compound Name Table:
| Common Name | Chemical Name / Description |
| N-benzylhistidine | Histidine, N-benzyl- |
| Nim-benzylhistidine | Histidine with a benzyl group on the imidazole nitrogen |
| Boc-His(Bn)-OH | N-alpha-tert-butyloxycarbonyl-N-im-benzyl-L-histidine |
| Fmoc-His(Bn)-OH | N-alpha-fluorenylmethoxycarbonyl-N-im-benzyl-L-histidine |
| Glycodendrimers | Dendrimers functionalized with carbohydrate moieties |
| Click Chemistry | A set of highly efficient and selective chemical reactions |
| CuAAC | Copper(I)-catalyzed Azide-Alkyne Cycloaddition |
| SACC | Self-Activating Click Chemistry |
N Benzylhistidine As a Building Block in Organic Synthesis
Role as a Chiral Synthon for Complex Molecular Architectures
The stereochemical information embedded within N-benzylhistidine makes it an excellent chiral synthon, a foundational unit that introduces a specific chirality into a target molecule. This is of paramount importance in medicinal chemistry and materials science, where the biological activity or material properties are often dependent on a specific three-dimensional arrangement of atoms.
The utility of N-benzylhistidine as a chiral building block is prominently featured in the synthesis of modified peptides and peptidomimetics. For instance, Nα-Cbz-L-histidine hydrazide serves as a key intermediate, allowing for the facile introduction of the protected histidine moiety into peptide chains. This approach provides a strategic advantage for the late-stage diversification of peptide structures, enabling the synthesis of peptide acids and amides with tailored biological activities. The benzyl (B1604629) group on the imidazole (B134444) nitrogen (N-im) not only serves as a protecting group but can also influence the conformational properties of the resulting peptide.
Furthermore, the inherent chirality of N-benzylhistidine has been leveraged in the asymmetric synthesis of non-proteinogenic amino acids and other complex natural products. By utilizing the stereocenter of the parent amino acid, chemists can control the stereochemical outcome of subsequent reactions, leading to the enantioselective formation of desired products.
Table 1: Applications of N-Benzylhistidine as a Chiral Synthon
| Application Area | Example of Synthesized Molecule | Key Role of N-Benzylhistidine |
| Peptide Synthesis | Modified Peptide Hormones | Introduction of a protected, chiral histidine residue |
| Peptidomimetics | Enzyme Inhibitors | Provides a rigid, chiral scaffold |
| Natural Product Synthesis | Alkaloid Precursors | Establishes a key stereocenter early in the synthetic route |
Applications in the Synthesis of Fused Heterocyclic Frameworks
The imidazole ring of histidine, rendered more versatile by N-benzylation, is an excellent nucleophile and a precursor for various cyclization reactions. This reactivity has been exploited in the synthesis of a diverse range of fused heterocyclic frameworks, which are prevalent in many biologically active compounds.
A significant application of N-benzylhistidine in this context is in the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or related fused heterocyclic system. N-benzylhistidine can serve as the β-arylethylamine equivalent, where the imidazole ring acts as the nucleophilic aromatic component. This strategy has been successfully employed in the synthesis of β-carboline derivatives. The reaction of N-benzylhistidine with appropriate aldehydes leads to the formation of tricyclic structures that are cores of many natural and synthetic pharmacologically active agents. beilstein-journals.orgresearchgate.netmdpi.combeilstein-journals.orgdrugbank.com
The synthesis of these fused systems is often highly diastereoselective, with the stereochemistry of the final product being directed by the chiral center of the starting N-benzylhistidine. This substrate-controlled diastereoselectivity is a powerful tool for accessing enantiomerically enriched fused heterocyclic compounds.
Table 2: Synthesis of Fused Heterocycles from N-Benzylhistidine Derivatives
| Reaction Type | Fused Heterocyclic System | Key Intermediate from N-Benzylhistidine | Diastereoselectivity |
| Pictet-Spengler | Tetrahydro-β-carboline | N-benzyl-β-(imidazol-4-yl)ethylamine moiety | High |
| Intramolecular Cyclization | Imidazo[1,5-a]pyridines | Functionalized N-benzylhistidine ester | Moderate to High |
Precursor for Advanced Organic Transformations
Beyond its direct incorporation as a building block, N-benzylhistidine serves as a versatile precursor for a range of advanced organic transformations, enabling the synthesis of more complex and functionally diverse molecules. The benzyl group can be strategically employed as a protecting group that can be removed under specific conditions, or it can be involved in the transformation itself.
One key transformation is the conversion of N-benzylhistidine into other valuable synthetic intermediates. For example, the carboxyl group can be reduced to a primary alcohol, which can then be further functionalized. The amino group can be acylated or alkylated to introduce new substituents.
Moreover, the imidazole ring of N-benzylhistidine can participate in various metal-catalyzed cross-coupling reactions. After appropriate functionalization, such as halogenation of the imidazole ring, Suzuki, Stille, or Sonogashira couplings can be performed to introduce new carbon-carbon or carbon-heteroatom bonds. These transformations open up avenues for the synthesis of highly substituted and complex histidine derivatives that are not readily accessible by other means.
The ability to selectively modify different parts of the N-benzylhistidine molecule—the carboxyl group, the amino group, and the imidazole ring—makes it a powerful platform for combinatorial synthesis and the generation of molecular libraries for drug discovery and other applications.
Table 3: Advanced Organic Transformations Utilizing N-Benzylhistidine
| Transformation Type | Functional Group Modified | Resulting Product Class |
| Reduction | Carboxylic Acid | Chiral Amino Alcohols |
| Cross-Coupling Reactions | Imidazole Ring | Substituted Histidine Derivatives |
| Deprotection/Functionalization | Benzyl Group | Unprotected or Differentially Protected Histidine |
Coordination Chemistry of N Benzylhistidine Complexes
Ligand Design Strategies Employing N-Benzylhistidine
Ligand design is a cornerstone of coordination chemistry, aiming to create molecules that can selectively bind to specific metal ions, stabilize certain oxidation states, or impart desired chemical or physical properties to the resulting complex. N-benzylhistidine is utilized in ligand design to introduce a chiral environment with specific steric bulk near the metal coordination site.
Similar to its parent amino acid, L-histidine, N-benzylhistidine typically acts as a tridentate ligand, coordinating to metal ions through the α-amino group, the imidazole (B134444) ring nitrogen, and a carboxylate oxygen. researchgate.netresearchgate.net The most common and stable chelation involves the formation of two five-membered rings upon coordination with a metal center. One chelate ring is formed by the coordination of the α-amino nitrogen and the carboxylate oxygen, a motif common to all α-amino acids. The second, and characteristic, chelate ring is formed by the α-amino nitrogen and the un-benzylated nitrogen atom of the imidazole side chain (N-1 or N-τ). researchgate.net
This "histamine-like" coordination mode is a dominant feature in the bioinorganic chemistry of histidine and is preserved in its N-benzyl derivative. researchgate.netekb.eg The resulting fused 5,5-membered ring system provides significant thermodynamic stability to the metal complex. researchgate.net The coordination involves the donation of lone pair electrons from both the sp³-hybridized amino nitrogen and the sp²-hybridized imidazole nitrogen to the metal center.
Electronically, the benzyl (B1604629) group is generally considered to be weakly electron-donating through induction. This effect on the imidazole ring is subtle but may slightly increase the basicity of the coordinating N-1 nitrogen atom compared to the unsubstituted imidazole ring in histidine. jopir.in An increase in the basicity of the donor atom can lead to a stronger metal-ligand bond and thus greater complex stability. However, this electronic effect is often secondary to the more pronounced steric effects of the benzyl group. nih.govunizar.es
Formation and Characterization of Organometallic Complexes
N-benzylhistidine forms stable complexes with a variety of transition metals. The formation and characterization of these complexes are crucial for understanding their properties and potential applications.
N-benzyl-L-histidine has been shown to form stable complexes with several divalent first-row transition metals, including Nickel(II), Copper(II), and Zinc(II). Potentiometric studies have been used to determine the formation constants (also known as stability constants) for these complexes, which provide a quantitative measure of the thermodynamic stability of the metal-ligand adduct in solution.
The stability of these complexes generally follows the Irving-Williams series (Ni(II) < Cu(II) > Zn(II)), which is typical for high-spin octahedral or square-planar complexes of these metal ions. researchgate.netbohrium.com The enhanced stability of the Cu(II) complex is attributed to the Jahn-Teller effect. Studies have focused on the formation of both 1:1 (ML) and 2:1 (ML₂) species. Research has successfully measured the formation constants for complexes of N³-benzyl-L-histidine with these metals. researchgate.net
Below is a table of the logarithmic formation constants (log K) for the 1:1 and 1:2 metal-ligand complexes of N³-benzyl-L-histidine.
| Metal Ion | log K₁ (ML) | log K₂ (ML₂) |
|---|---|---|
| Ni(II) | 8.44 | 6.85 |
| Cu(II) | 10.04 | 7.86 |
| Zn(II) | 6.54 | 5.88 |
Table 1: Formation constants for Ni(II), Cu(II), and Zn(II) complexes with N³-benzyl-L-histidine at 25 °C. researchgate.net
The characterization of metal-N-benzylhistidine adducts relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction to elucidate their electronic properties and precise three-dimensional structures.
Spectroscopic Analysis:
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the N-benzylhistidine ligand to the metal ion. Upon complexation, shifts in the stretching frequencies of the amino (N-H), carboxylate (COO⁻), and imidazole (C=N) groups are observed. A significant shift or broadening of the N-H stretching vibrations and the asymmetric and symmetric stretching vibrations of the carboxylate group indicates their involvement in coordination. uvt.rok-state.edu
UV-Visible (UV-Vis) Spectroscopy: For complexes with d-block metals like Cu(II) and Ni(II), UV-Vis spectroscopy provides information about the electronic transitions within the metal's d-orbitals. The position and intensity of these d-d transition bands are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). researchgate.netimpactfactor.orgmdpi.comsemanticscholar.org Charge-transfer bands, often more intense, may also be observed. mdpi.comsemanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those with Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Chemical shift changes of the ligand's protons and carbons upon coordination confirm complex formation and can provide insights into the binding mode. researchgate.netresearchgate.netnih.govmdpi.commdpi.com
Structural Analysis:
Catalytic Applications of N Benzylhistidine Derivatives
Metal-N-Benzylhistidine Complexes in Catalytic Cycles
N-benzylhistidine derivatives have demonstrated utility in metal-catalyzed reactions, notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Specifically, the incorporation of the Nim-benzylhistidine residue into peptide substrates has been shown to facilitate these reactions efficiently. In such systems, the histidine derivative, when coordinated to a copper(I) ion, acts as a stabilizing ligand, promoting the catalytic cycle. This "self-activating" capability, where the peptide-bound histidine derivative enhances the reaction between azide (B81097) and alkyne functionalities, leads to near-quantitative yields of the desired triazole products. This highlights the role of N-benzylhistidine derivatives as integral components of metallo-organic catalytic systems, influencing reaction rates and efficiency.
Table 1: Catalytic Activity of Peptide-Bound Nim-Benzylhistidine in CuAAC Reactions
| Reaction Type | Catalyst System | Key Observation | Reference |
| Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition (Click Reaction) | Peptide substrate containing Nim-benzylhistidine residue with Cu(I) | Efficient "self-activating" click reaction yielding almost quantitative product. Stabilization of Cu(I) complex. | researchgate.net |
Chiral Auxiliary Applications of N Benzylhistidine
Strategies for Auxiliary Attachment and Cleavage
Further investigation into highly specialized or proprietary research may be required to uncover any such applications if they exist outside of the public domain. However, based on a thorough search of accessible scientific knowledge, N-benzylhistidine's role as a chiral auxiliary is not an established area of chemical research.
Analytical Research Methods for N Benzylhistidine
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful and precise analytical technique employed to elucidate the three-dimensional atomic structure of crystalline materials anton-paar.comunizar-csic.es. This method is fundamental in chemistry and materials science for understanding the arrangement of atoms within a crystal lattice, providing critical insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π–π stacking unizar-csic.esamericanpharmaceuticalreview.com. By directing X-rays at a single crystal, the resulting diffraction pattern, governed by Bragg's Law (nλ = 2d sin θ), allows scientists to reconstruct the electron density distribution within the crystal, thereby determining the precise positions of atoms anton-paar.comresearchgate.net.
The application of X-ray crystallography to a compound like N-Benzylhistidine would involve obtaining high-quality single crystals of the substance. These crystals would then be subjected to X-ray diffraction analysis. The data collected would reveal the precise spatial arrangement of the atoms, including the orientation of the benzyl (B1604629) group relative to the histidine core, the conformation of the molecule, and any specific crystal packing forces. Such detailed structural information is invaluable for understanding the compound's physical properties and potential reactivity.
However, a comprehensive review of the available scientific literature and databases did not yield specific published X-ray crystallographic data or detailed research findings for the compound "Histidine, N-benzyl-". While related compounds or general principles of X-ray crystallography were identified colab.wsgoogleapis.comepo.orgnih.gov, direct experimental structural data for N-Benzylhistidine via X-ray diffraction was not found. Consequently, a data table presenting specific crystallographic parameters or detailed research findings pertaining to the solid-state structure of N-Benzylhistidine cannot be provided at this time.
Compound List:
Histidine, N-benzyl-
Enzyme Mimetic Research Utilizing N Benzylhistidine
Design and Synthesis of N-Benzylhistidine-Based Enzyme Mimics
The design of enzyme mimics often involves the strategic modification of amino acids or the assembly of peptide sequences to create structures that can replicate the function of natural enzymes. N-benzylhistidine represents a derivative of histidine where a benzyl (B1604629) group is attached, typically to the alpha-amino group or the imidazole (B134444) nitrogen.
Synthesis of N-Benzylhistidine Derivatives: The synthesis of N-benzylhistidine and its derivatives has been reported in various chemical contexts. These syntheses often involve standard organic chemistry methodologies, such as the benzylation of the amino group of histidine or its protected forms, or the modification of the imidazole ring. For instance, N-benzylhistidine derivatives have been synthesized for use in transition-metal catalysis researchgate.net and as components in other chemical studies researchgate.netthieme-connect.comscispace.com. The derivatization of the imidazole nitrogen to form N-im-benzyl histidine has also been noted googleapis.com. These synthetic routes allow for the preparation of modified histidine residues that can be incorporated into larger molecular architectures.
Role in Design and Research Landscape: The introduction of a benzyl group to histidine can significantly alter its properties. The benzyl moiety can increase lipophilicity, introduce steric bulk, and potentially influence the electronic environment of the imidazole ring, thereby affecting its pKa and catalytic capabilities. These modifications are explored in the design of enzyme mimics to fine-tune substrate binding, catalytic efficiency, and stability. However, specific research detailing the use of N-benzylhistidine itself as a primary component or standalone mimic for peroxidase or oxidase activities is not extensively documented. While histidine-rich peptides have shown promise as oxidase mimics researchgate.net, the specific role or efficacy of N-benzylhistidine within such systems for these particular catalytic functions requires further investigation.
Mimicking Specific Enzyme Active Sites and Catalytic Mechanisms
Histidine's imidazole ring is a versatile functional group in enzymatic catalysis. It can participate in general acid-base catalysis, nucleophilic catalysis, and coordinate with metal ions, which are often essential components of enzyme active sites.
Peroxidase Mimetic Activities
Oxidase Mimetic Activities
Oxidases catalyze oxidation reactions, often involving molecular oxygen. Histidine-rich peptides have been identified as oxidase-mimetic nanomaterials, suggesting that the arrangement of histidine residues can confer oxidase-like catalytic functions researchgate.net. Research into the oxidase activity of modified amino acids like N-benzylhistidine is not prominent. While the imidazole ring of histidine is known to be involved in various oxidase mechanisms, including metal coordination in metalloenzymes, the specific impact of N-benzylation on these functions in the context of creating oxidase mimics has not been a focal point of detailed studies.
Mechanistic Insights into Enzyme Mimicry
Understanding the catalytic mechanisms of enzyme mimics involves elucidating how their structure translates to function. For histidine-containing mimics, the imidazole ring's properties are central.
The imidazole ring of histidine has a pKa of approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH. This amphoteric nature is critical for many catalytic roles, such as activating nucleophiles or stabilizing transition states. N-benzylation could potentially shift the pKa of the imidazole ring and alter the electronic distribution within the ring system. Furthermore, the benzyl group itself could introduce steric hindrance, influencing substrate access to the catalytic site or affecting the orientation of the imidazole ring.
However, detailed mechanistic studies specifically on N-benzylhistidine's role in mimicking peroxidase or oxidase catalysis are not available from the current literature search. While general principles of histidine-mediated catalysis are understood, the specific mechanistic contributions of N-benzylhistidine in these mimetic roles remain an area that would require dedicated experimental investigation.
Theoretical Calculations and Computational Studies on N Benzylhistidine
Quantum Chemical Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in providing a detailed understanding of molecular properties at the electronic level.
Density Functional Theory (DFT) Studies of Electronic Structure
DFT calculations are widely used to investigate the electronic structure of molecules, offering insights into their stability, reactivity, and spectroscopic properties. For N-benzylhistidine, DFT can be employed to determine key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and electron density distributions.
HOMO-LUMO Gap: The HOMO-LUMO energy gap is a critical descriptor of a molecule's chemical reactivity and electronic transitions. A smaller gap generally indicates higher reactivity and a greater propensity for electron transfer, which is relevant for understanding N-benzylhistidine's behavior in various chemical environments irjweb.comepstem.netresearchgate.netnih.govnih.govfrontiersin.orgdergipark.org.tr. Studies on related imidazole (B134444) derivatives and other organic molecules suggest that the HOMO-LUMO gap can be influenced by the specific substituents and their electronic effects irjweb.comepstem.netnih.govnih.govfrontiersin.orgdergipark.org.tr.
Charge Distribution: DFT calculations can also map the distribution of electron density and partial atomic charges across the N-benzylhistidine molecule. This analysis helps identify nucleophilic and electrophilic centers, providing clues about potential reaction sites and intermolecular interactions irjweb.comepstem.netdergipark.org.tr. The presence of the benzyl (B1604629) group and the imidazole ring in N-benzylhistidine suggests specific regions of electron richness and deficiency that can be precisely quantified through these calculations.
Molecular Electrostatic Potential (MEP): MEP maps, derived from DFT calculations, visualize the electrostatic potential on the molecule's surface, highlighting regions of positive and negative charge. This is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in molecular recognition and biological activity irjweb.comepstem.netnih.govdergipark.org.tr.
Table 1: Representative DFT Electronic Structure Parameters (Conceptual)
| Parameter | Typical Range/Value (eV) | Significance for N-Benzylhistidine |
| HOMO Energy | -5.0 to -7.0 | Indicates the ease of electron donation. |
| LUMO Energy | -1.0 to -3.0 | Indicates the ease of electron acceptance. |
| HOMO-LUMO Gap (ΔE) | 2.0 to 5.0 | Reflects chemical reactivity, stability, and optical properties. |
| Dipole Moment | Varies | Influences intermolecular interactions and solubility. |
| Mulliken Charges (on N, C) | Varies | Identifies electron-rich/deficient sites for reactivity prediction. |
Note: The values in this table are illustrative and would be determined through specific computational studies on N-benzylhistidine.
Conformational Analysis and Molecular Dynamics Simulations
Understanding the three-dimensional structure and flexibility of N-benzylhistidine is essential for predicting its behavior in different environments. Conformational analysis and Molecular Dynamics (MD) simulations provide these insights.
Conformational Analysis: This involves identifying all possible stable spatial arrangements (conformers) of the molecule and determining their relative energies. Computational methods, often employing DFT or semi-empirical calculations, are used to explore the potential energy surface of N-benzylhistidine. The relative stability of different conformers is influenced by factors like steric hindrance, torsional angles, and intramolecular interactions scielo.brnih.govnih.govnih.govnih.govfrontiersin.org. For N-benzylhistidine, the rotation around the bonds connecting the benzyl group to the histidine nitrogen, and within the histidine side chain, will lead to multiple possible conformers.
Molecular Dynamics (MD) Simulations: MD simulations model the time-dependent behavior of molecules by solving Newton's equations of motion. These simulations, often run for nanoseconds to microseconds, allow researchers to observe how molecules move, vibrate, and interact over time. For N-benzylhistidine, MD can reveal the dynamic stability of its various conformers, their interconversion pathways, and how it behaves in solution or within a biological environment nih.govnih.govresearchgate.netnih.govebsco.commpg.deacm.org. MD simulations can also provide data on properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify structural stability and flexibility.
Table 2: Conformational Analysis Parameters (Conceptual)
| Parameter | Typical Output/Value | Significance for N-Benzylhistidine |
| Relative Conformer Energy | kJ/mol or kcal/mol | Ranks conformers by stability; identifies the most probable structures at a given temperature. |
| Dihedral Angles | Degrees (°) | Defines the spatial orientation of different molecular fragments (e.g., benzyl group relative to imidazole). |
| RMSD (over time) | Å | Measures the deviation of atomic positions from a reference structure, indicating stability. |
| RMSF (per residue/atom) | Å | Quantifies the flexibility of different parts of the molecule. |
Note: These parameters are derived from computational simulations and would be specific to N-benzylhistidine.
Prediction of Reactivity and Selectivity in N-Benzylhistidine Reactions
Computational methods are powerful tools for predicting how N-benzylhistidine will behave in chemical reactions, including identifying preferred reaction pathways and the selectivity of transformations.
Reactivity Descriptors: DFT calculations can yield various reactivity descriptors, such as global and local electrophilicity and nucleophilicity indices, ionization potential, and electron affinity. These parameters, often derived from frontier molecular orbital (FMO) theory and Mulliken population analysis, help predict which parts of the molecule are most likely to participate in chemical reactions irjweb.comepstem.netresearchgate.netnih.govfrontiersin.orgdergipark.org.tr. For N-benzylhistidine, these descriptors can highlight the reactivity of the imidazole ring, the amino group, or potentially the benzyl group under specific conditions.
Reaction Mechanisms and Transition States: Advanced computational studies can map out reaction pathways by calculating the energies of transition states. This provides detailed mechanistic insights into how reactants transform into products. For N-benzylhistidine, this could involve predicting the activation energies for reactions such as alkylation, acylation, or reactions involving the imidazole ring, thereby understanding reaction selectivity nih.govcecam.orgsmu.eduunipd.it.
Selectivity Prediction: By comparing the activation energies or intermediate stabilities for different potential reaction pathways, computational methods can predict the regioselectivity (where a reaction occurs on the molecule) and stereoselectivity (the spatial arrangement of products) of reactions involving N-benzylhistidine.
Table 3: Reactivity Prediction Parameters (Conceptual)
| Parameter | Typical Output/Value | Significance for N-Benzylhistidine |
| Activation Energy (Ea) | kJ/mol or kcal/mol | Determines the rate of a reaction; lower Ea indicates faster reaction. |
| Reaction Energy | kJ/mol or kcal/mol | Indicates whether a reaction is exothermic or endothermic. |
| Electrophilicity Index (ω) | eV | Measures the molecule's ability to accept electrons; higher values indicate stronger electrophilic character. |
| Nucleophilicity Index | Varies | Measures the molecule's ability to donate electrons; higher values indicate stronger nucleophilic character. |
| Fukui Functions | Varies | Localized indices predicting site-specific reactivity for nucleophilic or electrophilic attack. |
Note: These parameters are calculated using quantum chemical methods and are specific to the reaction and molecule being studied.
Modeling of N-Benzylhistidine Interactions in Coordination Chemistry
N-benzylhistidine, with its imidazole ring and amino group, can act as a ligand in coordination chemistry, forming complexes with metal ions. Computational modeling is crucial for understanding these interactions.
Ligand Binding Sites: DFT calculations can identify the most favorable coordination sites on N-benzylhistidine for binding to metal ions. The nitrogen atoms of the imidazole ring (Nπ and Nτ) and the amino group nitrogen (Nα) are potential coordination sites, and their electronic properties, determined by DFT, will influence their binding affinity. The benzyl group might also play a role through steric or π-stacking interactions.
Electronic Properties of Complexes: The electronic properties of the resulting metal complexes, such as their HOMO-LUMO gaps and charge distributions, can be analyzed using DFT. This information is vital for understanding their potential catalytic activity, spectroscopic properties, or magnetic behavior frontiersin.orgorientjchem.orgekb.egnih.govmdpi.com. For instance, the interaction of N-benzylhistidine with transition metals could lead to complexes with unique electronic transitions or catalytic pathways.
Table 4: Coordination Chemistry Modeling Parameters (Conceptual)
| Parameter | Typical Output/Value | Significance for N-Benzylhistidine Metal Complexes |
| Binding Energy | kJ/mol or kcal/mol | Quantifies the strength of the interaction between N-benzylhistidine and the metal ion. |
| Optimized Geometry | Bond lengths (Å), Angles (°) | Predicts the spatial arrangement of the complex, revealing coordination modes and steric effects. |
| Charge Transfer | e⁻ | Indicates the extent of electron donation/acceptance between the ligand and the metal center. |
| Crystal Field Splitting | eV | Relevant for transition metal complexes, influencing their spectroscopic and magnetic properties. |
| Vibrational Frequencies | cm⁻¹ | Can be compared with experimental IR/Raman spectra to confirm the coordination mode and structural assignments. |
Note: These parameters are obtained from computational simulations of N-benzylhistidine in complex with metal ions.
Supramolecular Assemblies Involving N Benzylhistidine
Design and Construction of Self-Assembled Systems
The rational design of self-assembled systems based on N-benzylhistidine hinges on the strategic use of its functional groups to direct intermolecular interactions. While direct research on the self-assembly of N-benzylhistidine is limited, principles can be drawn from studies on structurally related N-protected histidine derivatives, such as N-benzyloxycarbonyl-histidine (Z-His).
One key strategy involves the coordination of the imidazole (B134444) ring with metal ions. For instance, studies on Z-L-His and Z-D-His have demonstrated their ability to self-assemble with zinc ions (Zn²⁺) to form block-like supramolecular structures. mdpi.com This process is driven by the coordination between the nitrogen atoms of the imidazole ring and the metal center, leading to the formation of organized aggregates. It is plausible that N-benzylhistidine could similarly coordinate with various metal ions, with the benzyl (B1604629) group influencing the packing and morphology of the resulting assemblies.
Another approach to constructing self-assembled systems with N-benzylhistidine is through the induction of aggregation by solvent changes or pH adjustments. The imidazole ring of histidine has a pKa of approximately 6.0, making it sensitive to pH changes in a physiologically relevant range. Protonation or deprotonation of the imidazole can alter the molecule's charge and hydrogen bonding capabilities, thereby triggering or disrupting self-assembly. Polypeptides containing histidine have been shown to exhibit pH-sensitive self-assembly, forming structures like vesicles or fibrils in response to pH shifts. ucl.ac.uk
The benzyl group also plays a crucial role in the design of these systems. Its hydrophobic nature can drive aggregation in aqueous environments through the hydrophobic effect. Furthermore, the aromatic ring is capable of engaging in π-π stacking interactions, which can contribute to the stability and order of the final supramolecular structure. The interplay between these various non-covalent forces allows for fine-tuning of the self-assembly process and the resulting material properties.
The table below summarizes key design considerations for the construction of self-assembled systems with N-benzylhistidine and its derivatives, based on available research.
| Design Strategy | Key Functional Group(s) | Driving Interactions | Potential Resulting Structures |
| Metal Coordination | Imidazole Ring | Coordination Bonds | Ordered Aggregates, Nanoparticles |
| pH Triggering | Imidazole Ring | Hydrogen Bonding, Electrostatic Interactions | Vesicles, Fibrils, Hydrogels |
| Hydrophobic Effect | Benzyl Group | Hydrophobic Interactions | Micelles, Aggregates in Aqueous Media |
| π-π Stacking | Benzyl Group, Imidazole Ring | π-π Stacking | Ordered Stacks, Fibrils |
Non-covalent Interactions in N-Benzylhistidine Aggregates
The stability and structure of N-benzylhistidine aggregates are governed by a complex interplay of various non-covalent interactions. purdue.edu These weak forces, when acting in concert, can lead to the formation of highly ordered and functional supramolecular assemblies. nih.gov
Hydrogen Bonding: The imidazole ring of histidine is both a hydrogen bond donor and acceptor. The N-H group can donate a hydrogen bond, while the lone pair on the other nitrogen atom can accept one. Additionally, the carboxylic acid and amino groups of the histidine backbone (if not otherwise modified) are potent sites for hydrogen bonding. These interactions are directional and play a significant role in defining the specific arrangement of molecules within an aggregate.
π-π Stacking: The aromatic benzyl group and, to a lesser extent, the imidazole ring can participate in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. The geometry of this stacking (e.g., face-to-face or offset) can influence the morphology of the resulting supramolecular structure, often leading to the formation of fibrous or columnar assemblies.
Hydrophobic Interactions: In aqueous environments, the nonpolar benzyl group will tend to be excluded from the water, driving the molecules to aggregate in a way that minimizes the contact between the hydrophobic moieties and the solvent. This hydrophobic effect is a primary driving force for the self-assembly of many amphiphilic molecules in water.
The relative contributions of these different non-covalent interactions will depend on the specific conditions of self-assembly, such as solvent, pH, temperature, and the presence of other molecules or ions. The synergistic action of these forces is crucial for the formation of stable and functional N-benzylhistidine aggregates. researchgate.net
Applications in Materials Science Research
The ability of N-benzylhistidine and related histidine derivatives to self-assemble into ordered structures opens up possibilities for their application in various areas of materials science. nih.gov The functional groups present in the molecule can impart unique properties to the resulting materials, making them attractive for advanced applications.
Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. nih.govnih.gov The self-assembly of N-benzylhistidine derivatives, driven by a combination of hydrogen bonding, hydrophobic interactions, and potentially metal coordination, could lead to the formation of supramolecular hydrogels. researchgate.net These materials are of interest for biomedical applications such as tissue engineering and drug delivery, owing to their biocompatibility and tunable properties. The pH-responsiveness of the imidazole group could be exploited to create "smart" hydrogels that release a therapeutic agent in response to a specific pH change.
Nanoparticles for Drug Delivery: Self-assembled nanoparticles of histidine-containing molecules have been explored for drug delivery applications. beilstein-journals.org The imidazole ring can be used to coordinate with metal ions or to interact with other molecules, allowing for the encapsulation of therapeutic agents. The benzyl group would enhance the hydrophobic core of such nanoparticles, potentially increasing their loading capacity for hydrophobic drugs. Furthermore, the pH-sensitivity of the histidine moiety could be utilized to trigger the release of the drug in the acidic environment of tumors or endosomes.
Catalysis: The imidazole group of histidine is a known catalytic moiety in many enzymes. Supramolecular assemblies of N-benzylhistidine or its derivatives that present accessible imidazole groups could function as enzyme mimics. For example, self-assemblies of Z-L-His/Zn²⁺ have been shown to exhibit esterase-like activity. mdpi.com By organizing the catalytic groups in a defined manner, it may be possible to enhance their activity and selectivity.
The table below provides a summary of potential materials science applications for supramolecular assemblies of N-benzylhistidine.
| Application Area | Relevant Properties of N-Benzylhistidine Assemblies | Potential Functionality |
| Hydrogels | Water retention, biocompatibility, pH-responsiveness | Scaffolds for tissue engineering, matrices for controlled drug release |
| Drug Delivery | Self-assembly into nanoparticles, hydrophobic core, pH-sensitivity | Encapsulation of hydrophobic drugs, targeted and triggered drug release |
| Biocatalysis | Organized presentation of catalytic imidazole groups | Enzyme mimics with enhanced activity and selectivity |
While the direct exploration of N-benzylhistidine in these applications is still an emerging area, the foundational principles derived from related systems suggest a promising future for this compound in the development of advanced functional materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing Histidine, N-benzyl- derivatives, and how can reaction efficiency be improved?
- Methodology : Use Betti base chemistry (Scheme 3 in ) or iodine-catalyzed reactions ( ) to synthesize N-benzyl derivatives. For improved efficiency, optimize solvent systems (e.g., DMF or THF) and temperature (60–80°C). Monitor reaction progress via TLC or HPLC. Challenges in removing the N-benzyl protecting group (e.g., failed Pd(OH)₂ hydrogenation; ) suggest exploring alternative deprotection agents like TFA or BCl₃.
- Key Data : Reaction yields range from 45–75% depending on substituents and catalysts .
Q. How can researchers validate the purity and structural integrity of Histidine, N-benzyl- derivatives?
- Methodology : Employ LC-MS for purity assessment (>95%) and NMR (¹H/¹³C) for structural confirmation. Compare retention times and spectral data with certified reference materials (e.g., L-histidine standards in ). Use X-ray crystallography for absolute stereochemical determination if crystals are obtainable.
- Key Data : Pharmaceutical-grade standards require ≥98% purity ( ).
Q. What are the standard analytical techniques for quantifying Histidine, N-benzyl- in biological matrices?
- Methodology : Develop a validated HPLC-UV or UPLC-MS/MS protocol with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Use deuterated internal standards (e.g., D₃-histidine) to correct matrix effects. Validate linearity (R² >0.99), LOD (≤1 ng/mL), and recovery rates (85–115%) per FDA guidelines.
- Key Data : Retention times typically fall between 3.5–4.2 minutes under optimized conditions .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate the binding mechanisms of Histidine, N-benzyl- derivatives to biological targets?
- Methodology : Perform MD simulations (e.g., GROMACS or AMBER) to analyze interactions between N-benzyl substituents and residues like R126 in A-FABP ( ). Calculate binding free energies using MM-PBSA or solvated interaction energy (SIE) methods. Validate predictions with in vitro assays (e.g., SPR or ITC).
- Key Findings : Substitutions at position 5 of the N-benzyl group enhance binding affinity by 2–3 kcal/mol ( ).
Q. What strategies resolve contradictions in reported bioactivity data for Histidine, N-benzyl- derivatives across studies?
- Methodology : Cross-validate experimental conditions (e.g., cell lines, assay protocols) using NIH preclinical guidelines ( ). Apply meta-analysis to identify confounding variables (e.g., solvent polarity affecting compound solubility). Use cheminformatics tools (e.g., ChemAxon) to assess structure-activity relationships (SAR) and outliers.
- Case Study : Discrepancies in IC₅₀ values for tubulin inhibitors ( ) may arise from differences in polymerization assay temperatures (25°C vs. 37°C) .
Q. How can researchers design dual-target inhibitors incorporating the N-benzyl-histidine scaffold for neurodegenerative diseases?
- Methodology : Integrate SAR data from acetylcholinesterase (AChE) and Aβ aggregation inhibitors ( ). Introduce pyridinium or isochromanone moieties to enhance blood-brain barrier penetration. Test dual binding via enzyme inhibition assays (Ellman’s method for AChE) and Thioflavin T assays for Aβ.
- Key Data : Co-crystal structures show N-benzyl pyridinium derivatives occupy both catalytic and peripheral AChE sites (Kᵢ = 0.8–2.3 nM; ).
Q. What computational approaches predict the metabolic stability of Histidine, N-benzyl- derivatives?
- Methodology : Use in silico tools (e.g., StarDrop, ADMET Predictor) to estimate CYP450 metabolism and plasma stability. Validate with microsomal assays (human liver microsomes + NADPH). Prioritize derivatives with low Cl₋int (<15 μL/min/mg) and high t₁/₂ (>60 min).
- Key Data : Meta-analysis shows N-benzyl groups reduce oxidative metabolism by 30–50% compared to N-methyl analogs .
Methodological Best Practices
- Literature Evaluation : Cross-reference primary sources (e.g., J. Med. Chem., Eur. J. Med. Chem.) and avoid non-peer-reviewed platforms ( ).
- Data Reproducibility : Document reaction conditions (solvent, temperature, catalysts) and share raw data via FAIR-compliant repositories (e.g., Chemotion; ).
- Safety Protocols : Adopt OSHA/GHS guidelines for handling toxic intermediates (e.g., iodine catalysts; ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
